REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][cH:7][c:8]([CH:9]=[C:10]2[C:11](=[O:16])[NH:12][C:13](=[O:15])[S:14]2)[cH:17][cH:18]1.[CH3:21][C:22](=[O:23])[OH:24].[H:19][H:20]>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][cH:7][c:8]([CH2:9][CH:10]2[C:11](=[O:16])[NH:12][C:13](=[O:15])[S:14]2)[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1ccc(C=C2SC(=O)NC2=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Type
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product
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Smiles
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CC(=O)Oc1ccc(CC2SC(=O)NC2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |